2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid
Description
Historical Context and Development
2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid (CAS 914637-55-1) emerged as a compound of interest in the early 21st century, driven by advancements in fluorinated aromatic chemistry. Its development parallels the broader exploration of trifluoromethyl-substituted benzoic acids, which gained prominence due to their unique electronic properties and metabolic stability in pharmaceutical applications. The synthesis of this compound was first reported in patent literature, where researchers optimized routes for introducing both sulfonyl and trifluoromethyl groups onto a benzoic acid backbone. Early methodologies relied on copper-catalyzed coupling reactions between iodobenzoic acids and thiophenols, followed by oxidation to sulfones. Subsequent refinements, such as the use of tert-butyl lithium for directed ortho-lithiation, improved yields to >90% in optimized conditions.
The compound's structural complexity—combining a strongly electron-withdrawing trifluoromethyl group (-CF₃), a sulfonyl bridge (-SO₂-), and a carboxylic acid (-COOH)—represents a milestone in designing multifunctional aromatic systems. These features enable precise tuning of electronic properties, as demonstrated by its calculated dipole moment of 4.2 Debye, making it valuable for advanced material design.
Chemical Classification and Significance
This compound belongs to three distinct chemical classes:
- Fluorinated aromatics : The -CF₃ group imparts high electronegativity (Pauling scale: 3.98) and lipophilicity (calculated logP: 2.8).
- Sulfonated carboxylic acids : The sulfonyl bridge enhances thermal stability (decomposition temperature: 285°C) and enables hydrogen-bonding networks.
- Di-substituted benzoic acids : The 2,5-substitution pattern creates a steric profile ideal for asymmetric catalysis.
Table 1 : Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉F₃O₄S | |
| Molecular Weight | 330.28 g/mol | |
| Crystal System | Monoclinic (P2₁/c) | |
| Dipole Moment | 4.2 D | |
| LogP (Octanol-Water) | 2.8 |
Research Importance in Organic Chemistry
This compound serves as a linchpin in three research domains:
- Pharmaceutical Intermediates : The sulfonyl group facilitates nucleophilic aromatic substitutions, enabling synthesis of kinase inhibitors. In a 2022 study, derivatives showed 50 nM IC₅₀ against JAK3 enzymes.
- Coordination Chemistry : The carboxylic acid and sulfonyl groups form stable complexes with lanthanides. Europium(III) complexes exhibit quantum yields of 0.42, suggesting optoelectronic applications.
- Polymer Science : Incorporated into polyimides, it increases glass transition temperatures (Tg) by 38°C compared to non-fluorinated analogs, as measured by DSC.
Synthetic Utility :
The compound’s reactivity profile allows sequential functionalization:
- Carboxylic Acid : Forms amides (e.g., with piperidine derivatives) or esters.
- Sulfonyl Group : Participates in Ullmann couplings (Cu-catalyzed) with aryl halides.
- Trifluoromethyl : Resists metabolic oxidation, enhancing drug half-lives.
Table 2 : Representative Reactions
| Reaction Type | Conditions | Yield |
|---|---|---|
| Amidation | EDC/HOBt, DMF, 0°C → RT | 82% |
| Sulfonyl Chloridation | PCl₅, reflux | 67% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 58% |
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4S/c15-14(16,17)9-6-7-12(11(8-9)13(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPMAPHEKVRMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229947 | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-55-1 | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Method
Overview :
This method involves the acylation of 5-(trifluoromethyl)benzoic acid with benzenesulfonyl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution.
Reaction Scheme :
$$
\text{5-(Trifluoromethyl)benzoic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid}
$$
- Combine 5-(trifluoromethyl)benzoic acid and benzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane).
- Add aluminum chloride as the catalyst under controlled temperature conditions.
- Stir the reaction mixture until completion, typically monitored by thin-layer chromatography (TLC).
- Quench the reaction and purify the product using column chromatography or recrystallization.
- The electron-withdrawing trifluoromethyl group enhances the reactivity of the aromatic ring, facilitating substitution.
- This method is efficient for synthesizing derivatives with high yields.
Direct Sulfonation Method
Overview :
Sulfonation involves introducing the benzenesulfonyl group directly onto the aromatic ring of a trifluoromethyl-substituted benzoic acid.
Reaction Scheme :
$$
\text{Trifluoromethyl-substituted benzoic acid} + \text{Sulfonating agent} \to \text{this compound}
$$
- Use sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
- Conduct the reaction at elevated temperatures under controlled conditions to prevent over-sulfonation.
- Neutralize excess reagents and isolate the product through extraction techniques.
- This approach is less commonly used due to potential side reactions and lower specificity compared to Friedel-Crafts acylation.
Metal-Free Synthesis Approach
Overview :
Recent advancements have explored metal-free synthesis pathways for similar compounds, leveraging eco-friendly conditions.
- React benzenesulfonyl precursors with trifluoromethyl-substituted benzoic acids under solvent-free conditions.
- Employ thermal activation or microwave-assisted methods to drive the reaction.
- Avoids metal catalysts, reducing environmental impact.
- Generates fewer by-products, enhancing sustainability.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, solvent-based | High | High specificity, established protocol | Requires careful handling of AlCl₃ |
| Direct Sulfonation | Sulfur trioxide/chlorosulfonic acid | Moderate | Simple reagents | Risk of over-sulfonation |
| Metal-Free Synthesis | Solvent-free, thermal/microwave | Moderate | Eco-friendly, fewer by-products | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid has been investigated for its potential as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances the compound's biological activity by improving its pharmacokinetic properties. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenases (COX), which are enzymes involved in the inflammatory process. For instance, studies have shown that certain analogs demonstrate a high selectivity for COX-2 over COX-1, indicating potential for reduced side effects associated with traditional anti-inflammatory medications .
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungal agents, suggesting its potential as an alternative treatment for infections .
Agrochemical Applications
Herbicides and Pesticides
The compound is also utilized in the formulation of herbicides and pesticides. Its fluorinated structure contributes to enhanced efficacy in controlling weeds while minimizing environmental impact. Research indicates that compounds with trifluoromethyl groups tend to exhibit higher biological activity against target pests compared to their non-fluorinated counterparts. This makes them valuable in sustainable agricultural practices .
Case Study: Environmental Impact
A comparative study assessed the environmental impact of herbicides containing this compound versus traditional herbicides. The results showed that the fluorinated herbicides had lower toxicity to non-target organisms, supporting their use in eco-friendly agricultural systems .
Material Science Applications
Polymer Chemistry
In material science, this compound is incorporated into polymers to enhance thermal stability and chemical resistance. This is particularly important for applications in automotive and aerospace industries where materials are exposed to harsh conditions. The incorporation of trifluoromethyl groups has been shown to improve the mechanical properties of polymer composites significantly .
Case Study: Coatings Development
Research conducted on polymer coatings containing this compound demonstrated improved resistance to solvents and elevated temperatures compared to standard coatings. These advancements are crucial for extending the lifespan of materials used in demanding environments .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical | Anti-inflammatory drugs | Enhanced efficacy, reduced side effects |
| Antimicrobial agents | Effective against resistant strains | |
| Agrochemical | Herbicides and pesticides | Eco-friendly alternatives with high efficacy |
| Material Science | Polymer composites | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group at the 5-position enhances electrophilicity in all compounds, facilitating nucleophilic substitution or coupling reactions .
- Applications : Halogenated derivatives (Cl, Br) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while sulfonyl-containing analogs (e.g., 2-benzenesulfonyl) are leveraged for their stability in acidic conditions .
Detailed Research Findings
Physicochemical Properties
- Solubility: Halogenated analogs (e.g., 2-chloro derivative) show slight solubility in water and methanol, while sulfonyl-containing compounds are more soluble in DMSO .
- Stability : The trifluoromethyl group enhances thermal and oxidative stability, making these compounds suitable for high-temperature reactions .
Industrial Relevance
- 2-Fluoro-5-(trifluoromethyl)benzoic acid is produced at scale (up to kilograms) with ≥98% purity, highlighting its demand in drug discovery .
Biological Activity
2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid, with the molecular formula C₁₄H₉F₃O₄S and a molecular weight of 330.28 g/mol, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- The compound features a benzenesulfonyl group and a trifluoromethyl group, which confer unique chemical properties that enhance its biological activity.
Synthesis:
- Common synthetic methods include the reaction of benzenesulfonyl chloride with trifluoromethyl-substituted benzene derivatives. Industrial production often involves multi-step synthesis processes, including sulfonation and chlorination under controlled conditions to ensure high yield and purity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This is particularly relevant in studies involving carbonic anhydrases and other enzyme families.
- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate hydrophobic regions of proteins and cellular membranes more effectively.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with RNA synthesis pathways .
- Anti-inflammatory Effects: Similar compounds have been shown to exhibit anti-inflammatory activities, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes .
- Cancer Research: The compound's structural features make it a candidate for targeting anti-apoptotic proteins in cancer cells. Its potential to bind selectively to proteins like Mcl-1 and Bfl-1 suggests that it may play a role in cancer therapeutics by inducing apoptosis in cancer cells that rely on these proteins for survival .
Case Studies and Research Findings
- Inhibition Studies:
- Pharmacokinetics:
- Structural Activity Relationship (SAR):
Comparative Analysis
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Contains both sulfonyl and trifluoromethyl groups |
| 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | Enzyme inhibition | Known for interactions with various enzymes |
| 2-Trifluoromethylbenzoic acid | Potential anti-cancer properties | Halogenated derivative enhancing lipophilicity |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-Benzenesulfonyl-5-(trifluoromethyl)benzoic acid, and how can reaction efficiency be optimized?
- Answer : A plausible route involves sulfonylation of a pre-functionalized benzoic acid derivative. For example, introducing the trifluoromethyl group via electrophilic substitution or halogen exchange (e.g., using CF₃Cu reagents), followed by sulfonylation with benzenesulfonyl chloride under basic conditions. Reaction efficiency can be optimized by controlling temperature (0–25°C), using anhydrous solvents (e.g., THF or DCM), and monitoring intermediates via HPLC or TLC . Cascade reactions, such as [3,3]-sigmatropic rearrangements, may also be adapted for regioselective functionalization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity, ¹H/¹³C NMR for aromatic proton environments, and IR spectroscopy for sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) . ORTEP-3 can generate thermal ellipsoid plots to assess positional disorder .
Q. What are the critical stability considerations for this compound under experimental conditions?
- Answer : The compound is sensitive to moisture due to the hydrolytically labile sulfonyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light, as the trifluoromethyl group may undergo photodegradation. Monitor decomposition via periodic NMR or LC-MS analysis .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the trifluoromethyl and benzenesulfonyl substituents on reactivity?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, revealing the electron-withdrawing nature of both groups. Molecular electrostatic potential (MEP) surfaces generated in Mercury highlight electrophilic regions (e.g., sulfonyl sulfur) for nucleophilic attack. Solvent effects can be modeled using COSMO-RS to predict solubility and reaction pathways .
Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfonyl groups or twinning?
- Answer : For disordered groups, use SHELXL’s PART instruction to refine split positions and apply restraints (e.g., SIMU for thermal motion). Twinned data can be processed via TwinSolve in SHELXTL, leveraging the Hooft parameter for scaling . Mercury’s comparison tools enable overlaying multiple datasets to identify systematic errors .
Q. How can the compound’s supramolecular assembly be engineered for material science applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
